

# An In-depth Technical Guide to the Chemical Structure and Synthesis of Albuvirtide

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## Compound of Interest

Compound Name: **Albuvirtide**

Cat. No.: **B10815435**

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**Albuvirtide** is a long-acting HIV-1 fusion inhibitor, representing a significant advancement in antiretroviral therapy. This document provides a comprehensive overview of its chemical structure, synthesis, and mechanism of action, tailored for a technical audience.

## Chemical Structure

**Albuvirtide** is a synthetic lipopeptide that is derived from the C-terminal heptad repeat (CHR) sequence of the HIV-1 glycoprotein 41 (gp41).<sup>[1]</sup> Its structure is specifically engineered to include a 3-maleimidopropionic acid (MPA) group, which allows for covalent conjugation to serum albumin *in vivo*.<sup>[1][2]</sup> This conjugation significantly extends the drug's plasma half-life, enabling once-weekly administration.<sup>[1][3]</sup>

The peptide backbone of **Albuvirtide** is a 38-amino acid sequence. The full systematic name for the unmodified peptide portion is N-acetyl-L-tryptophyl-L- $\alpha$ -glutamyl-L- $\alpha$ -glutamyl-L-tryptophyl-L- $\alpha$ -aspartyl-L-arginyl-L- $\alpha$ -glutamyl-L-isoleucyl-L-asparaginyl-L-asparaginyl-L-tyrosyl-L-threonyl-L-lysyl-L-leucyl-L-isoleucyl-L-histidyl-L- $\alpha$ -glutamyl-L-leucyl-L-isoleucyl-L- $\alpha$ -glutamyl-L- $\alpha$ -glutamyl-L-seryl-L-glutaminyl-L-asparaginyl-L-glutaminyl-L-glutaminyl-L- $\alpha$ -glutamyl-L-lysyl-L-asparaginyl-L- $\alpha$ -glutamyl-L-glutaminyl-L- $\alpha$ -glutamyl-L-leucyl-L-leucinamide.<sup>[4]</sup> The MPA linker is attached to the side chain of a lysine residue.<sup>[2]</sup>

Table 1: Chemical and Physical Properties of **Albuvirtide**

Property	Value	Source
Molecular Formula	C <sub>204</sub> H <sub>306</sub> N <sub>54</sub> O <sub>72</sub>	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	4666.94 g/mol	<a href="#">[4]</a> <a href="#">[6]</a>
CAS Registry Number	1417179-66-8	<a href="#">[1]</a>

## Synthesis of Albuvirtide

The synthesis of **Albuvirtide** is accomplished entirely on a solid phase, a common and efficient method for peptide production.[\[7\]](#) The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

The following protocol is a generalized representation based on standard solid-phase peptide synthesis methodologies.

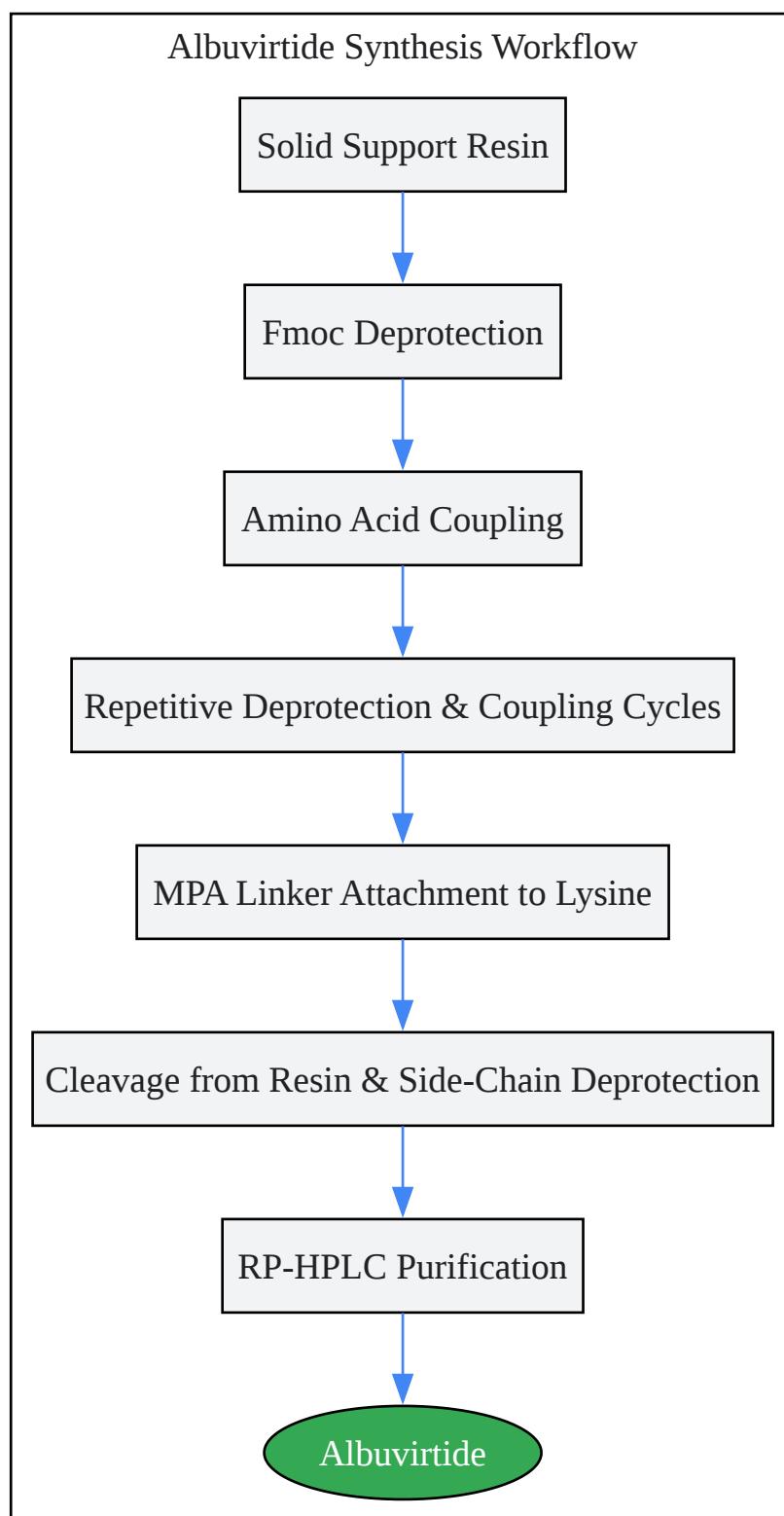
### Materials:

- Fmoc-protected amino acids
- Rink Amide resin
- Coupling reagents (e.g., HBTU, HATU)
- Bases (e.g., DIEA, NMM)
- Deprotection reagent (e.g., 20% piperidine in DMF)
- Solvents (e.g., DMF, DCM)
- Cleavage cocktail (e.g., TFA/TIS/H<sub>2</sub>O)
- 3-maleimidopropionic acid (MPA)
- Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC)
- Analytical instruments: Mass spectrometer, HPLC

**Procedure:**

- Resin Preparation: Swell the Rink Amide resin in DMF.
- First Amino Acid Coupling:
  - Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
  - Wash the resin thoroughly with DMF.
  - Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the **Albuvirtide** sequence.
- MPA Linker Attachment:
  - For the specific lysine residue where the linker is to be attached, use an orthogonal protecting group on the side chain (e.g., Aloc).
  - After completing the peptide chain, selectively deprotect the lysine side chain.
  - Couple the 3-maleimidopropionic acid (MPA) to the deprotected lysine side chain.
- Cleavage and Deprotection:
  - Wash the resin with DCM.
  - Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all remaining side-chain protecting groups.
- Purification:
  - Precipitate the crude peptide in cold diethyl ether.
  - Purify the peptide using preparative RP-HPLC.
- Analysis and Characterization:

- Confirm the purity of the final product (>95%) by analytical HPLC.
- Verify the molecular weight of the synthesized **Albuvirtide** using mass spectrometry.

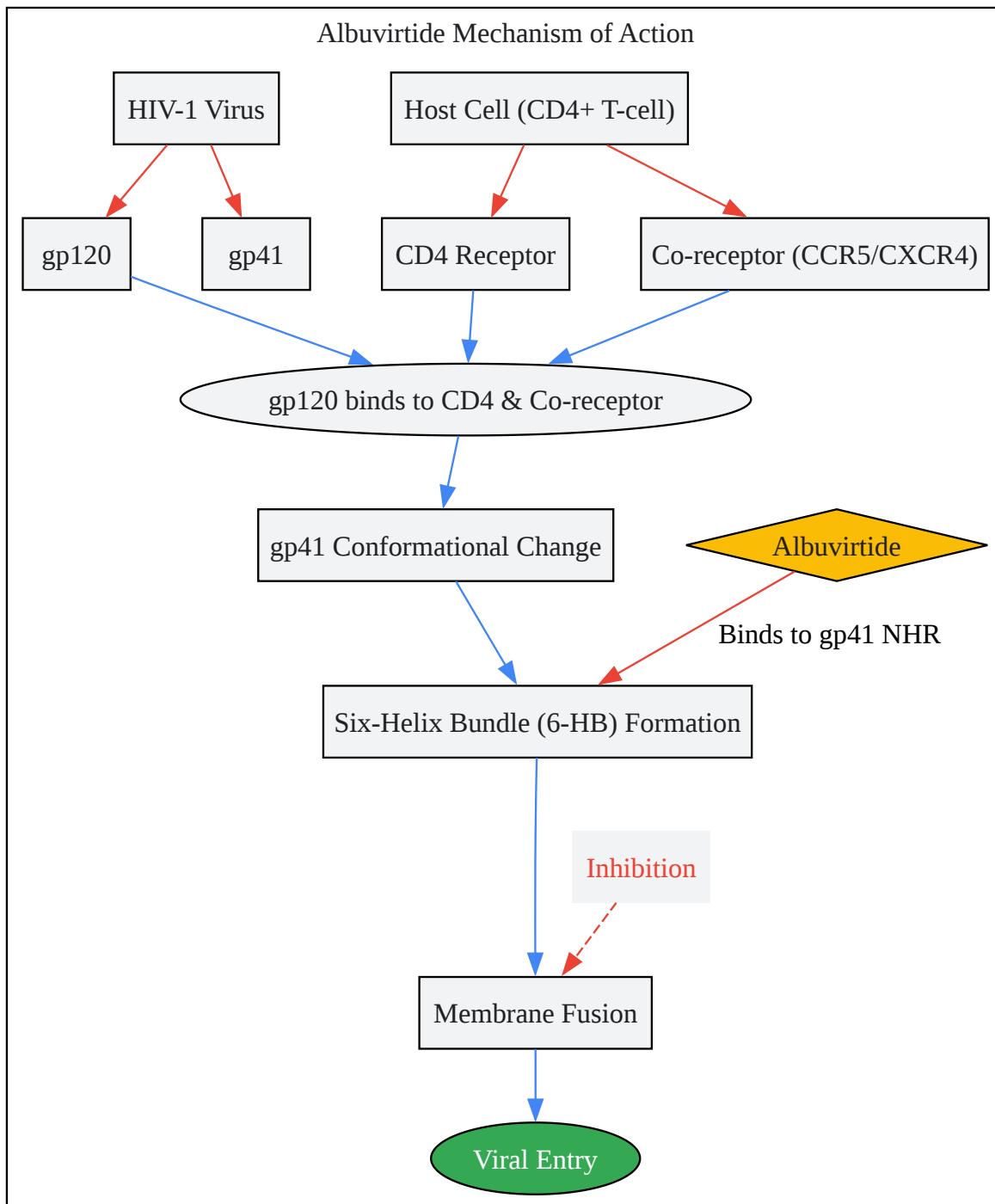


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**Figure 1.** Workflow for the solid-phase synthesis of **Albuvirtide**.

## Mechanism of Action and Antiviral Activity

**Albuvirtide** is a fusion inhibitor that targets the HIV-1 gp41 protein, a critical component of the viral entry machinery.[8][9] It mimics a segment of the gp41 C-terminal heptad repeat (CHR) and binds to the N-terminal heptad repeat (NHR) of gp41.[8] This binding event prevents the conformational changes necessary for the formation of the six-helix bundle (6-HB), a structure essential for the fusion of the viral and host cell membranes.[1][2] By blocking this fusion step, **Albuvirtide** effectively prevents the entry of the virus into CD4+ T cells.[8]

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